Structural Provenance and Patent Family Specificity of Hsd17B13-IN-22
Hsd17B13-IN-22 (Compound 18.03) is explicitly disclosed in WO2023043836A1, assigned to Inipharm, Inc., as part of a focused patent series covering HSD17B13 inhibitors with defined structural features [1]. This establishes a clear lineage distinct from inhibitors disclosed in other patent families—such as BI-3231 (Boehringer Ingelheim, disclosed separately) [2], HSD17B13-IN-9 (MedChemExpress catalog entry without explicit patent linkage) [3], and HSD17B13-IN-104/Compound 32 (distinct optimization series with liver-targeting properties) .
| Evidence Dimension | Patent assignment and structural class differentiation |
|---|---|
| Target Compound Data | Disclosed in WO2023043836A1; assigned to Inipharm, Inc.; Compound 18.03 within patent-defined genus |
| Comparator Or Baseline | BI-3231 (Boehringer Ingelheim probe, distinct patent family); HSD17B13-IN-9 (no explicit primary patent linkage); HSD17B13-IN-104/Compound 32 (distinct optimization series, oral bioavailability reported) |
| Quantified Difference | Not applicable—qualitative intellectual property and scaffold differentiation |
| Conditions | Patent and vendor database analysis |
Why This Matters
Patent family assignment and structural class differentiation inform compound provenance and provide traceability for repeat studies, ensuring experimental consistency across research programs.
- [1] Inipharm, Inc. Hsd17b13 Inhibitors and Uses Thereof. WIPO Patent WO2023043836A1, March 23, 2023. View Source
- [2] Thamm S, Willwacher MK, Aspnes GE, et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. J Med Chem. 2023;66(3):2046-2064. View Source
- [3] MedChemExpress (MCE) Product Page. HSD17B13-IN-9 | HSD17B13 Inhibitor. Available at: https://www.medchemexpress.cn/hsd17b13-in-9.html View Source
